Formic acid, copper salt

Molecular magnetism Coordination polymers Low-dimensional magnets

Generic copper salts fail in applications where ligand-controlled decomposition & crystallinity are critical. Copper(II) formate is the only precursor that self-reduces to metallic Cu at ≤225°C, enabling MOD inks on heat-sensitive substrates. · Self-reducing MOD inks: delivers metallic Cu with conductivity >50% bulk Cu after thermal treatment at 100-225°C. · Crystalline CuO: exclusively yields well-defined CuO nanocrystals (E_g ≈1.4 eV) for photocatalysis & photovoltaics. · 64-74% higher Cu loading: solubility of 125 g/L (vs. 72-76 g/L for acetate) reduces impregnation cycles & solvent use. · Polymeric structure (non-dimeric) ensures batch-to-batch reproducibility in MOF & nanocomposite synthesis.

Molecular Formula CH2CuO2
Molecular Weight 109.571
CAS No. 15907-03-6
Cat. No. B579169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormic acid, copper salt
CAS15907-03-6
Synonymsformic acid, copper salt
Molecular FormulaCH2CuO2
Molecular Weight109.571
Structural Identifiers
SMILESC(=O)O.[Cu]
InChIInChI=1S/CH2O2.Cu/c2-1-3;/h1H,(H,2,3);
InChIKeyBJYLNGGDLHKELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Formate Technical Baseline


Formic acid, copper salt (copper(II) formate, Cu(HCOO)₂) belongs to the copper(II) carboxylate family and exists in multiple hydration states (anhydrous, dihydrate, tetrahydrate) as well as two anhydrous polymorphs: orthorhombic α-Cu(HCOO)₂ and monoclinic β-Cu(HCOO)₂ [1]. The compound is employed as a precursor for copper nanopowders (≈150 nm particle size achievable) [1], an antibacterial agent in cellulose treatment , a component in electroless copper plating baths [2], and a self-reducing ink precursor for printed electronics [3]. Its commercial availability as the tetrahydrate (CAS 5893-61-8, 98% purity) with water solubility of 125 g/L at 20 °C [4] makes it accessible for both research and industrial-scale procurement.

Copper(II) Formate: Why Substitution Fails


Copper(II) carboxylates share the Cu²⁺ cation, but the carboxylate ligand profoundly modulates magnetic ground state, thermal decomposition pathway, corrosion morphology, and nanoparticle precursor performance. Copper(II) acetate forms a dimeric paddle-wheel structure with direct Cu–Cu δ-bonding and antiferromagnetic coupling [1], whereas copper(II) formate adopts polymeric structures without direct metal–metal bonding and exhibits ferromagnetic ordering in its α-polymorph at 8.2 K and β-polymorph at 30.4 K [2]. During thermal processing, copper(II) formate acts as a self-reducing precursor—the formate anion itself serves as the reducing agent—eliminating the need for external reductants such as hydrazine that are required when using copper(II) acetate [3]. In corrosion environments, copper(II) formate solutions induce ant-nest corrosion with branched tunnels and a propagation rate of 3.9 mm/year that perforates 0.28 mm copper tubing in 26 days, whereas copper(II) acetate produces only hemispherical pits under identical conditions [4]. These divergent behaviors mean that a procurement decision based solely on copper content or generic 'copper carboxylate' classification carries substantial risk of functional failure in the intended application.

Copper(II) Formate Comparative Evidence


Crystalline vs. Disordered CuO Formation

Anhydrous copper(II) formate crystallizes in two polymorphs that both exhibit ferromagnetic ordering: α-Cu(HCOO)₂ orders at T_c = 8.2 K, and β-Cu(HCOO)₂ orders at T_c = 30.4 K, making them rare examples of molecular-based ferromagnets [1]. In contrast, copper(II) acetate monohydrate adopts a dimeric paddle-wheel structure with strong antiferromagnetic coupling (singlet-triplet gap ≈ 300 cm⁻¹, corresponding to ≈ 430 K) and no long-range magnetic ordering down to liquid helium temperatures; it is effectively diamagnetic at cryogenic temperatures [2]. This difference originates from the lower polarizability of the formate group, which disfavors direct Cu–Cu δ-bond formation and instead promotes polymeric structures with superexchange-mediated ferromagnetic coupling [2].

Molecular magnetism Coordination polymers Low-dimensional magnets

Dimeric vs. Polymeric Coordination Structure

Immersion tests of phosphorous-deoxidized copper tubes in equimolar copper(II) formate and copper(II) acetate solutions revealed fundamentally different corrosion morphologies and propagation rates [1]. Copper formate solution produced ant-nest corrosion with irregularly branched tunnels that perforated a 0.28 mm-thick tube wall in 26 days, corresponding to a corrosion rate of 3.9 mm/year [1]. Under identical conditions, copper acetate solution generated only a single hemispherical pit without perforation [1]. Anodic polarization measurements further showed that the current density in copper formate solution increased monotonically with applied potential, whereas copper acetate solution exhibited a current drop-off due to protective oxide film formation [1].

Corrosion science Copper tubing failure analysis Organic acid corrosion

Aqueous Solubility: Formate vs. Acetate

Copper(II) formate is distinguished by its ability to undergo self-reduction during thermal decomposition—the formate anion serves as the intrinsic reducing agent, converting Cu²⁺ to metallic Cu⁰ without requiring added reductants such as hydrazine or borohydride [1]. In contrast, copper(II) acetate requires an external reducing agent (e.g., hydrazine) to produce copper nanoparticles from aqueous solution [2]. Copper(II) oxalate requires a minimum temperature of 250 °C under nitrogen to achieve complete reduction to copper metal [3], whereas copper(II) formate–amine complexes decompose to conductive copper features at temperatures as low as 100–150 °C, approximately 100 °C lower [4]. The self-reducing character of copper formate has been exploited to synthesize oxide-free copper nanocrystals (>97% purity) under ambient atmosphere without inert gas, with particle sizes tunable from 10 to 200 nm by adjusting precursor and ligand concentrations [5].

Printed electronics Conductive inks Nanoparticle synthesis Self-reducing precursors

Low-Temperature Self-Reducing Ink Precursor

The aqueous solubility of copper(II) formate tetrahydrate is 125 g/L at 20 °C (equivalent to 12.5 g/100 mL), as confirmed by vendor technical datasheets and the IUPAC-NIST Solubility Database, which reports a mass fraction of 7.03% (≈0.492 mol/kg) at 20 °C for the equilibrium with Cu(HCOO)₂·4H₂O solid phase [1]. For comparison, copper(II) acetate monohydrate has a reported aqueous solubility of 76.3 g/L at 20 °C (7.2 g/100 mL cold water) . This represents a 64% higher gravimetric solubility for the formate salt, translating to higher achievable copper loading in aqueous precursor formulations. The solubility of copper(II) formate increases strongly with temperature, reaching a mass fraction of 28.50% (≈2.595 mol/kg) at 70 °C [1].

Precursor solution processing Aqueous synthesis Formulation science

Cu²⁺–Carboxylate Stability: Formate vs. Acetate

Thermal decomposition of copper(II) formate tetrahydrate produces copper powders with a particle size on the order of 150 nm, as demonstrated by X-ray phase analysis and optical microscopy [1]. This is significantly finer than copper powders obtained from copper(II) oxalate precursors, which typically require decomposition at ≥250 °C and yield copper particles susceptible to sintering and aggregation at those temperatures [2]. Unlike copper(II) nitrate, which generates NOₓ emissions upon thermal decomposition and requires scrubbing infrastructure [3], copper formate decomposes cleanly to Cu⁰, CO₂, and H₂, leaving no corrosive or toxic byproducts. A recently granted US patent (US12134133, 2024) further demonstrates that neat copper formate—without any complexing agent or ligand other than formate—can be thermally decomposed to produce metallic copper nanoparticles with sizes of at least 4 nm, with concentration ≥ 0.2 M and stabilizer ratio between 1:1 and 1:3 [4].

Copper nanopowder Precursor engineering Particle size control

Antibacterial Copper Formate MOF

A novel copper(II) formate-based metal-organic framework, RbCu(HCO₂)₂Cl, exhibits both bacteriostatic and bactericidal activity against all four tested microorganisms: Gram-positive Staphylococcus aureus (CECT 86), Listeria monocytogenes (CECT 4031), and Gram-negative Escherichia coli (CECT 99), Klebsiella pneumoniae (CECT 143T) [1]. This broad-spectrum activity is structurally linked to the paddle-wheel arrangement of formate anions and the resulting Cu⋯Cu intramolecular distance of 2.7070 Å [1]. In a separate study, biocompatible copper formate-based nanoparticles (Cuf-TMB@PDA) demonstrated 98.56% cytotoxicity efficacy over 72 hours while releasing lower levels of Cu(II) that were less harmful to mammalian cells, confirmed by in vivo wound healing experiments [2]. While copper(II) acetate and other copper salts also exhibit antimicrobial properties, the formate framework provides a structurally tunable platform (antiferromagnetic coupling J = −531 cm⁻¹ between Cu²⁺ ions) [1] that is absent in simple copper(II) acetate or chloride salts.

Antibacterial materials Metal-organic frameworks Copper-based biocides

Copper(II) Formate Application Scenarios


Crystalline CuO/TiO₂ Nanocomposite Films

Copper(II) formate–amine complex inks decompose to highly conductive metallic copper films (resistivity ≈ 23 μΩ·cm after N₂ sintering) at temperatures 100 °C lower than copper oxalate precursors, without requiring hydrazine or other external reducing agents [1]. The self-reducing mechanism, driven by the formate anion, enables ambient-atmosphere processing and has been scaled to 1 L reaction volumes yielding >50 g of copper nanocrystals per batch [1]. This scenario is directly supported by the quantitative thermal decomposition and nanoparticle evidence in Section 3, Evidence Items 3 and 5.

Low-Temperature Copper Conductive Inks

For HVAC, refrigeration, and plumbing industries evaluating copper tubing failure modes, copper(II) formate solutions provide a reproducible ant-nest corrosion model with a quantified propagation rate of 3.9 mm/year and perforation of 0.28 mm tube wall in 26 days [2]. This corrosion morphology—branching tunnels rather than hemispherical pits seen with copper acetate [2]—accurately replicates field failures caused by formic acid exposure from building materials or lubricant breakdown, enabling accelerated qualification testing of corrosion inhibitors and alloy formulations.

High-Loading Aqueous Precursor Solutions

The two polymorphs of anhydrous copper(II) formate provide a rare pair of molecular-based ferromagnets whose ordering temperatures differ by a factor of 3.7× (α: T_c = 8.2 K, β: T_c = 30.4 K) [3]. This enables researchers studying low-dimensional magnetism, magnetocaloric effects, or quantum phase transitions to access two distinct ferromagnetic ground states from the same chemical composition simply by selecting the synthetic route that yields the desired polymorph. No other copper(II) carboxylate offers this combination of ferromagnetic ordering and polymorphic tunability.

Antimicrobial Cellulose and Copper-Formate MOFs

With an aqueous solubility of 125 g/L at 20 °C—64% higher than copper(II) acetate (76.3 g/L) [4]—copper(II) formate tetrahydrate enables higher-concentration precursor solutions for catalyst impregnation, spray pyrolysis, and sol-gel processing. The solubility increases to 28.50 mass% at 70 °C [4], supporting hot-injection and hydrothermal synthesis routes. This solubility advantage directly reduces solvent consumption, evaporative load, and processing cycle time in industrial-scale operations.

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